molecular formula C19H19NO5 B5765771 Methyl 4-[[4-(4-methoxyphenyl)-4-oxobutanoyl]amino]benzoate

Methyl 4-[[4-(4-methoxyphenyl)-4-oxobutanoyl]amino]benzoate

Cat. No.: B5765771
M. Wt: 341.4 g/mol
InChI Key: WBCOJFWEOFTFDY-UHFFFAOYSA-N
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Description

Methyl 4-[[4-(4-methoxyphenyl)-4-oxobutanoyl]amino]benzoate is a complex organic compound with a molecular formula of C19H19NO5. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a benzoate ester, and an amide linkage. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[4-(4-methoxyphenyl)-4-oxobutanoyl]amino]benzoate typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzoyl chloride with 4-aminobenzoic acid in the presence of a base such as triethylamine. This reaction forms an amide intermediate, which is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[4-(4-methoxyphenyl)-4-oxobutanoyl]amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[[4-(4-methoxyphenyl)-4-oxobutanoyl]amino]benzoate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Research into potential therapeutic applications, including anti-inflammatory and analgesic properties.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[[4-(4-methoxyphenyl)-4-oxobutanoyl]amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic activity. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-methoxyphenyl)-4-oxobutanoate
  • 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

Methyl 4-[[4-(4-methoxyphenyl)-4-oxobutanoyl]amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and more versatile chemical behavior .

Properties

IUPAC Name

methyl 4-[[4-(4-methoxyphenyl)-4-oxobutanoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-24-16-9-5-13(6-10-16)17(21)11-12-18(22)20-15-7-3-14(4-8-15)19(23)25-2/h3-10H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCOJFWEOFTFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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